

Application Notes and Protocols: 5-Methylisoxazol-3-amine in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Methylisoxazol-3-amine

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Introduction

5-Methylisoxazol-3-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural and electronic properties make it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. The isoxazole ring, being a bioisostere of other five-membered heterocycles, offers advantages in terms of metabolic stability and pharmacokinetic properties. This document provides an overview of the applications of **5-methylisoxazol-3-amine** in drug discovery, along with detailed protocols for the synthesis of key derivatives and a summary of their biological activities.

Application Notes

The primary application of **5-methylisoxazol-3-amine** in medicinal chemistry is as a precursor for the synthesis of a wide array of therapeutic agents. Its amine functionality provides a convenient handle for derivatization, allowing for its incorporation into larger molecular frameworks.

1. Synthesis of Sulfonamide Antibiotics:

The most prominent use of **5-methylisoxazol-3-amine** is in the synthesis of the antibiotic sulfamethoxazole.^[1] Sulfamethoxazole is a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. By blocking this pathway,

sulfamethoxazole prevents bacterial growth. It is often co-administered with trimethoprim to create a synergistic antibacterial effect.

2. Development of Novel Antimicrobial Agents:

Beyond sulfamethoxazole, the **5-methylisoxazol-3-amine** scaffold has been utilized to develop other classes of antimicrobial agents. These include Schiff bases and thiazolidinone derivatives which have shown promising activity against various bacterial and fungal strains. The structure-activity relationship (SAR) studies often focus on the substituents attached to the amine group to optimize potency and spectrum of activity.

3. Anticancer Drug Discovery:

Derivatives of **5-methylisoxazol-3-amine** have emerged as a promising class of anticancer agents. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines. One of the key mechanisms of action for some of these derivatives is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis, which is essential for tumor growth and metastasis.[2][3] Other isoxazole-containing compounds have also been investigated as inhibitors of tubulin polymerization.[4]

4. Antitubercular Agents:

5-Methylisoxazole-3-carboxamide derivatives have been synthesized and evaluated for their activity against *Mycobacterium tuberculosis*. Several of these compounds have demonstrated significant antitubercular activity with low minimum inhibitory concentrations (MICs).[5]

5. Synthesis of Fused Heterocyclic Systems:

5-Methylisoxazol-3-amine is a valuable precursor for the synthesis of fused heterocyclic systems, such as isoxazolo[5,4-d]pyrimidines. These fused rings are of interest in medicinal chemistry as they can mimic the structure of endogenous purines and interact with a variety of biological targets, including kinases and other enzymes involved in cell signaling. These derivatives have shown potential as anticancer and immunomodulatory agents.[6]

Quantitative Biological Activity Data

The following tables summarize the biological activities of various derivatives of **5-methylisoxazol-3-amine**.

Table 1: Anticancer Activity of **5-Methylisoxazol-3-amine** Derivatives

Compound Class	Cancer Cell Line	Activity (IC50)	Reference
Isoxazole-carboxamide	Hep3B	~23 µg/mL	[7]
Isoxazole-carboxamide	HeLa	15.48 µg/mL	[7]
Isoxazole-carboxamide	MCF-7	39.80 µg/mL	[7]
Oxazolo[5,4-d]pyrimidine	HT29	58.4 µM	[2]
3,5-diarylisoxazole	PC3	Comparable to 5-FU	[8]

Table 2: Antimicrobial Activity of **5-Methylisoxazol-3-amine** Derivatives

Compound Class	Microorganism	Activity (MIC)	Reference
5-Methylisoxazole-3-carboxamide	M. tuberculosis H37Rv	3.125 µM	[5]
5-Methylisoxazole-3-carboxamide	Bacillus subtilis	6.25 µM	[5]
5-Methylisoxazole-3-carboxamide	Escherichia coli	6.25 µM	[5]
5-aminoisoxazole[5,4-d]pyrimidin-4-one	Gram-positive & Gram-negative bacteria	Weak to mild activity	[9]

Experimental Protocols

Protocol 1: Synthesis of Sulfamethoxazole

This protocol describes the synthesis of sulfamethoxazole from **5-methylisoxazol-3-amine** and N-acetylsulfanilyl chloride, followed by deacetylation.

Step 1: Synthesis of N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide

- To a solution of **5-methylisoxazol-3-amine** (1.0 g, 10.2 mmol) in anhydrous pyridine (20 mL) at 0 °C, add N-acetylsulfanilyl chloride (2.6 g, 11.2 mmol) portion-wise over 15 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
- Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with 1 M HCl (2 x 50 mL), followed by brine (50 mL), and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the acetylated intermediate.

Step 2: Synthesis of Sulfamethoxazole (Deacetylation)

- Dissolve the N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide (2.0 g, 6.77 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).
- Heat the mixture at 80°C for 1 hour.
- Cool the reaction mixture to room temperature and neutralize to pH 6 with acetic acid.
- Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield sulfamethoxazole as an off-white solid.

Protocol 2: Synthesis of a 5-Methylisoxazole-3-carboxamide Derivative

This protocol outlines the synthesis of a 5-methylisoxazole-3-carboxamide derivative with potential antitubercular activity.

Step 1: Synthesis of 5-methylisoxazole-3-carbonyl chloride

- To a round bottom flask, add 5-methylisoxazole-3-carboxylic acid (1.0 g, 7.87 mmol).
- Cool the flask in an ice bath and add ice-cold pyridine (0.68 mL, 8.66 mmol) followed by the dropwise addition of thionyl chloride (0.63 mL, 8.66 mmol).
- Stir the mixture at room temperature for 24 hours.
- Monitor the reaction by TLC.
- Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-methylisoxazole-3-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-aryl-5-methylisoxazole-3-carboxamide

- Dissolve the crude 5-methylisoxazole-3-carbonyl chloride (1.14 g, 7.87 mmol) in a suitable solvent such as dichloromethane (20 mL).
- Add an appropriate aryl amine (e.g., aniline, 0.73 g, 7.87 mmol) to the solution.
- Stir the reaction mixture at room temperature for 12 hours.
- Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain the desired 5-methylisoxazole-3-carboxamide derivative.^[5]

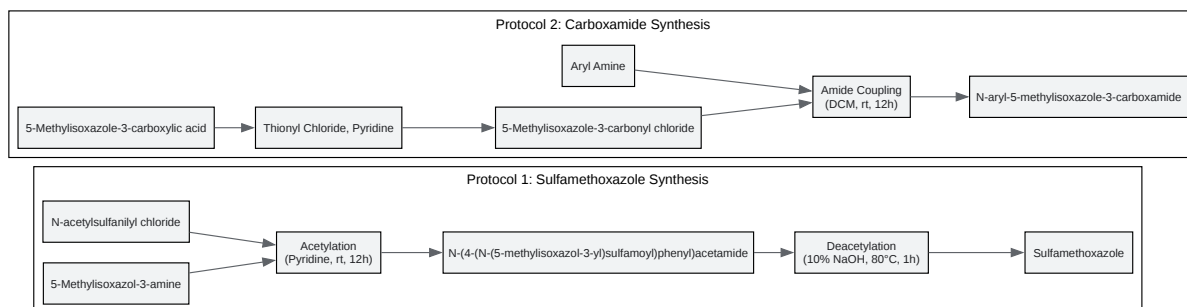
Protocol 3: Synthesis of an Isoxazolo[5,4-d]pyrimidine Derivative

This protocol describes a general procedure for the synthesis of isoxazolo[5,4-d]pyrimidine derivatives.

- To a solution of 5-amino-3-methylisoxazole-4-carboxamide (1.0 g, 6.45 mmol) in ethanol, add sodium ethoxide (prepared by dissolving 0.15 g of sodium in 10 mL of absolute ethanol).
- Add ethyl orthoformate (1.14 g, 7.74 mmol) to the mixture.
- Reflux the reaction mixture for 4-6 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture and neutralize with a few drops of acetic acid.
- The precipitated product is collected by filtration, washed with cold ethanol, and dried to give the isoxazolo[5,4-d]pyrimidin-4(5H)-one.
- Further derivatization can be achieved by reacting the product with different amines or other nucleophiles.

Visualizations

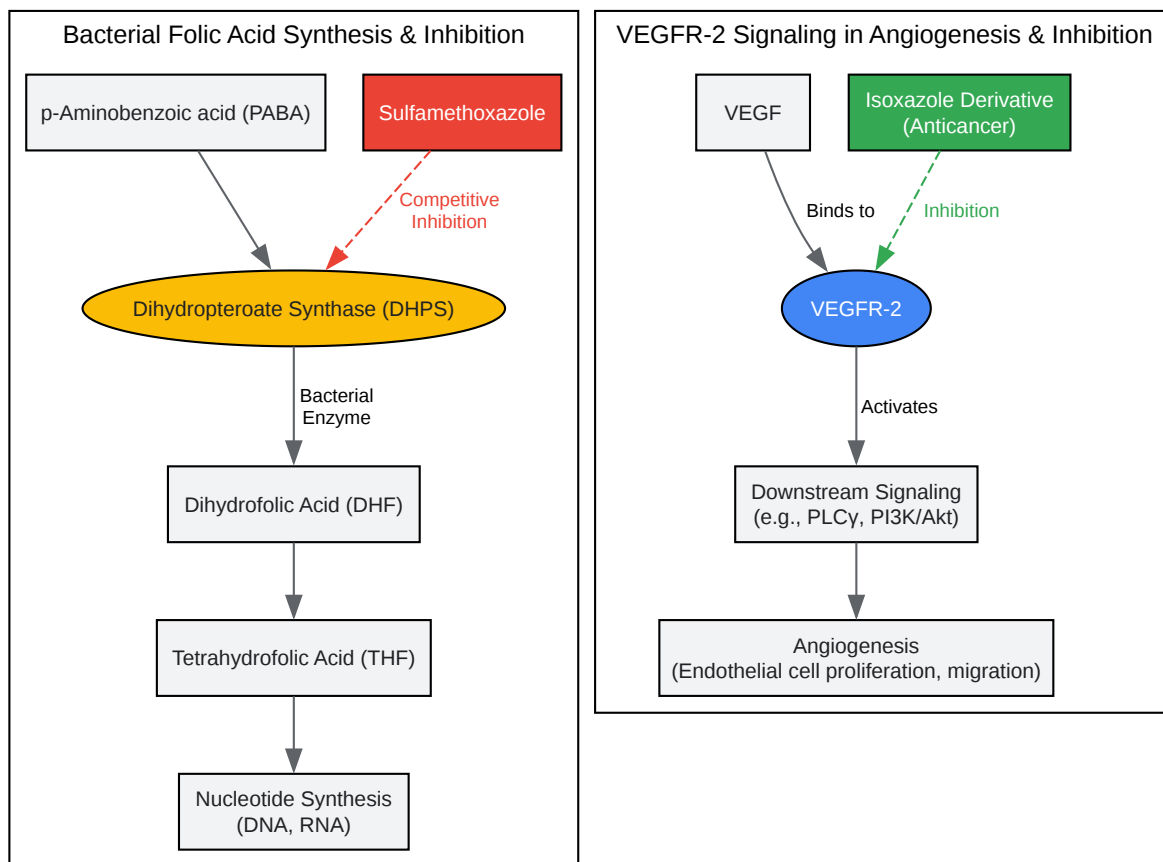
Experimental Workflows



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Caption: Synthetic workflows for Sulfamethoxazole and Carboxamide derivatives.

Signaling Pathways



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Caption: Mechanisms of action for Sulfamethoxazole and VEGFR-2 inhibiting derivatives.

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